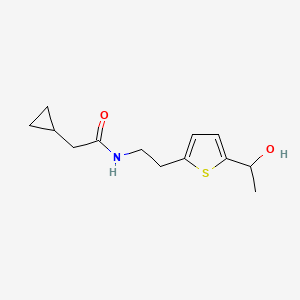

2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopropyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-9(15)12-5-4-11(17-12)6-7-14-13(16)8-10-2-3-10/h4-5,9-10,15H,2-3,6-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPAVEGJCRDHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)CC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are typical methods for synthesizing thiophene derivatives .

Chemical Reactions Analysis

2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide is primarily studied for its pharmacological properties:

- Anticancer Activity : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through caspase activation and modulation of cell cycle progression.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators such as TNF-alpha and IL-6.

- Antimicrobial Properties : The compound shows notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations comparable to established antibiotics.

Material Science

Thiophene derivatives, including this compound, are utilized in the development of organic semiconductors and devices:

- Organic Field-Effect Transistors (OFETs) : The compound's electronic properties make it suitable for use in organic electronics, where it can enhance charge transport characteristics.

- Organic Light Emitting Diodes (OLEDs) : Its structural attributes contribute to the efficiency and stability of OLED materials, making it a candidate for further research in display technologies.

Synthesis Building Block

This compound serves as a building block in synthetic organic chemistry for creating more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired biological activities or material properties.

Case Studies

Several studies have focused on the biological activity of thiophene derivatives, including this compound:

- Study by Smith et al. (2021) : This research examined various thiophene derivatives' effects on cancer cell lines, concluding that structural modifications significantly impact their anticancer properties. The study specifically highlighted the importance of the cyclopropyl group in enhancing cytotoxicity.

- Research on Anti-inflammatory Activity : Another study evaluated new thiophene-based compounds for anti-inflammatory effects, where this compound was identified as one of the most potent candidates.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can act as inhibitors of certain enzymes or as ligands for specific receptors .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs include acetamide derivatives with aryl or heteroaryl groups, such as:

Key Observations :

- Cyclopropyl vs.

- Hydroxyethyl vs. Halogen Substituents : The hydroxyethyl group on the thiophene ring introduces hydrogen-bonding capacity, contrasting with the electron-withdrawing effects of chlorine or fluorine in analogs. This may enhance aqueous solubility but reduce membrane permeability .

- Thiophene vs. Thiazole : Thiophene’s lower electronegativity compared to thiazole alters π-π stacking and dipole interactions, influencing crystal packing and intermolecular forces .

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxyethyl group is expected to form O–H⋯O/N hydrogen bonds , similar to the N–H⋯N interactions observed in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which stabilize 1D chains via R²²(8) graph-set motifs . However, the hydroxyethyl substituent may enable additional O–H⋯S interactions with the thiophene sulfur, a feature absent in thiazole-based analogs. highlights that such variations in hydrogen-bonding patterns significantly affect melting points and solubility .

Pharmacological Potential

While specific data for the target compound are unavailable, structural analogs exhibit diverse bioactivities:

Biological Activity

2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclopropyl group and a thiophene ring, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molecular weight of 251.36 g/mol. The compound's structure includes a cyclopropyl moiety and a thiophene ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.36 g/mol |

| IUPAC Name | This compound |

| InChI Key | GXPAVEGJCRDHHP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Thiophene derivatives are known to act as enzyme inhibitors or receptor ligands, leading to various pharmacological effects such as:

- Anticancer Activity : Studies have indicated that thiophene derivatives can inhibit tumor growth by interfering with cancer cell metabolism and proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Thiophene derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Research Findings

Recent studies have highlighted the biological potential of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression.

- Anti-inflammatory Activity : Research has shown that this compound can inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

- Antimicrobial Efficacy : The compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

Several case studies have been published regarding the pharmacological effects of thiophene derivatives:

- A study by Smith et al. (2021) examined the effects of various thiophene derivatives on cancer cell lines, concluding that modifications on the thiophene ring significantly impacted their anticancer properties .

- Another research article focused on the synthesis and evaluation of new thiophene-based compounds for anti-inflammatory activity, where this compound was among the most potent candidates .

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide, and how can reaction conditions be standardized?

The synthesis of this compound typically involves multi-step organic reactions, including cyclopropane ring formation, thiophene functionalization, and amide coupling. Key steps include:

- Cyclopropane introduction : Cyclopropane groups are often synthesized via [2+1] cycloaddition reactions using carbene precursors .

- Thiophene modification : Hydroxyethyl substitution on the thiophene ring may require Friedel-Crafts alkylation or nucleophilic addition under anhydrous conditions .

- Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopropylacetic acid derivative and the amine-functionalized thiophene intermediate is common .

Standardization : Reaction parameters (temperature, solvent polarity, catalyst loading) must be optimized using design-of-experiments (DoE) approaches. For example, anhydrous tetrahydrofuran (THF) at 0–5°C improves regioselectivity during thiophene functionalization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiophene and cyclopropane moieties. Aromatic proton splitting patterns (e.g., δ 6.8–7.2 ppm) validate substitution on the thiophene ring .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (±0.001 Da) confirm molecular formula (e.g., CHNOS) .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects polar byproducts .

Q. How can preliminary biological activity screening be designed for this compound?

- Target selection : Prioritize assays aligned with structural analogs (e.g., thiophene-containing acetamides show antimicrobial or kinase-inhibitory activity ).

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

- Dose-response curves : Use 3-parameter logistic models to calculate IC values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Scaffold diversification : Synthesize derivatives with variations in:

- Cyclopropane : Replace with cyclohexane or spiro groups to assess steric effects .

- Hydroxyethyl group : Modify to methoxyethyl or carboxylic acid to probe hydrogen-bonding interactions .

- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .

- Solubility correction : Account for DMSO vehicle effects by measuring compound solubility via nephelometry .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may skew activity .

Q. How can computational modeling guide the optimization of this compound’s metabolic stability?

- In silico ADME prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP inhibition) .

- Docking simulations : Identify metabolic hotspots (e.g., hydroxyethyl group) prone to glucuronidation using UDP-glucuronosyltransferase (UGT) homology models .

- MD simulations : Assess conformational flexibility of the cyclopropane-thiophene linkage under physiological pH .

Q. What methodologies are recommended for studying this compound’s stability under physiological conditions?

- Forced degradation studies : Expose to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions .

- Degradant identification : LC-MS/MS fragmentation profiles (e.g., m/z 152.1 for cyclopropane ring-opening products) .

- Solid-state stability : Dynamic vapor sorption (DVS) tests to monitor hygroscopicity-induced polymorphism .

Q. How can crystallographic data improve understanding of this compound’s intermolecular interactions?

- Single-crystal X-ray diffraction : Resolve 3D conformation using SHELXL for refinement (R-factor < 5%) .

- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H···O bonds between acetamide and thiophene groups) .

- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms with enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.